(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole
Overview
Description
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrrole ring
Mechanism of Action
Target of Action
The primary targets of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole are the Proteasome subunits . These subunits play a crucial role in the degradation of unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .
Biochemical Pathways
Given the target of the compound, it can be inferred that it may influence the ubiquitin-proteasome pathway, which is responsible for protein degradation .
Biochemical Analysis
Biochemical Properties
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, thereby influencing various cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term effects . Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its effects on cellular function can vary depending on the duration of exposure. Long-term studies have indicated that prolonged exposure to the compound can lead to significant changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding these dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels For instance, it may act as a substrate or inhibitor for enzymes involved in key metabolic processes, thereby affecting the overall metabolic balance within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound is transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications This localization can influence its interactions with other biomolecules and its overall biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole can be achieved through several methods. One common approach involves the [3 + 2] cycloaddition reaction, where a suitable dipolarophile reacts with an azomethine ylide to form the desired heterocyclic structure . This reaction typically requires a catalyst, such as a transition metal complex, and is carried out under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrroles, oxo derivatives, and fully saturated heterocycles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
(3aR,6aS)-Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione: This compound shares a similar fused ring system but differs in the presence of additional functional groups.
(3aR,6aS)-2-Phenyloctahydropyrrolo[3,4-c]pyrrole: This derivative includes a phenyl group, which imparts different chemical and biological properties.
Uniqueness
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole is unique due to its specific ring fusion and the absence of additional substituents, making it a versatile scaffold for further functionalization and study in various research fields.
Properties
IUPAC Name |
(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2/t5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQVXVKQOPZRBJ-OLQVQODUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@@H]2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717651 | |
Record name | (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55129-05-0 | |
Record name | (3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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